molecular formula C16H23N5O B14967726 4-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine

4-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine

Cat. No.: B14967726
M. Wt: 301.39 g/mol
InChI Key: DCKKSWJGZXWJSV-UHFFFAOYSA-N
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Description

4-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE is a complex organic compound that features a morpholine ring, a tetrazole ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Alkylation: The tetrazole intermediate is then alkylated using a suitable alkyl halide to introduce the butan-2-yl group.

    Morpholine Introduction: The final step involves the reaction of the alkylated tetrazole with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

4-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETZOL-5-YL]BUTAN-2-YL}MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE
  • 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol

Uniqueness

4-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE is unique due to its combination of a tetrazole ring and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

4-[2-[1-(3-methylphenyl)tetrazol-5-yl]butan-2-yl]morpholine

InChI

InChI=1S/C16H23N5O/c1-4-16(3,20-8-10-22-11-9-20)15-17-18-19-21(15)14-7-5-6-13(2)12-14/h5-7,12H,4,8-11H2,1-3H3

InChI Key

DCKKSWJGZXWJSV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=CC(=C2)C)N3CCOCC3

Origin of Product

United States

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